[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine
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Overview
Description
[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine is an organic compound with the molecular formula C11H17BrN2. It is a versatile chemical used in various scientific research applications due to its unique structure, which includes a bromophenyl group and a dimethylaminoethyl group. This compound is often utilized in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine typically involves the reaction of 4-bromobenzyl chloride with 2-(dimethylamino)ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce N-oxides or amines, respectively.
Scientific Research Applications
[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is investigated for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of [(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the dimethylaminoethyl group can form hydrogen bonds or ionic interactions with polar or charged sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
[(4-Bromophenyl)methyl][2-(dimethylamino)ethyl]amine can be compared with other similar compounds, such as:
[(4-Chlorophenyl)methyl][2-(dimethylamino)ethyl]amine: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions.
[(4-Methylphenyl)methyl][2-(dimethylamino)ethyl]amine: The presence of a methyl group instead of a bromine atom can lead to different chemical and biological properties.
[(4-Fluorophenyl)methyl][2-(dimethylamino)ethyl]amine: The fluorine atom can impart unique electronic effects, influencing the compound’s behavior in reactions and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N',N'-dimethylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-14(2)8-7-13-9-10-3-5-11(12)6-4-10/h3-6,13H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFYBEIKDOCTHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNCC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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